3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid
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Overview
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethyl-1,2-oxazole and 5-methoxybenzoic acid.
Coupling Reaction: The oxazole ring is coupled with the benzoic acid derivative using a suitable coupling agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) in the presence of a catalyst.
Purification: The reaction mixture is purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, safety measures are strictly followed to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: The oxazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.
Reduction: LiAlH₄, in anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products Formed:
Oxidation: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-hydroxybenzoic acid.
Reduction: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving oxazole derivatives.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-(phenylsulfonyl)aminobenzoic acid
Uniqueness: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other oxazole derivatives.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-12(8(2)18-14-7)9-4-10(13(15)16)6-11(5-9)17-3/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPAHFYIVWZBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688768 |
Source
|
Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-65-3 |
Source
|
Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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